molecular formula C21H12FNO3 B2557623 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide CAS No. 328110-54-9

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide

Cat. No.: B2557623
CAS No.: 328110-54-9
M. Wt: 345.329
InChI Key: WJDJFLYXANINQF-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a 9,10-dioxo-9,10-dihydroanthracene moiety linked to a 4-fluorobenzamide group. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide typically involves the reaction of 2-aminoanthraquinone with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction of the anthraquinone moiety can lead to the formation of hydroquinone derivatives.

    Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The specific molecular targets and pathways involved may vary depending on the biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJFLYXANINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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